
7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine is a member of the benzodiazepine family, which is known for its significant pharmacological activities. Benzodiazepines are widely used in medicine for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical structure.
Méthodes De Préparation
The synthesis of 7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine typically involves the condensation of aromatic o-diamines with ketones. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, which provides good yields under mild reaction conditions . Industrial production methods often utilize continuous flow synthesis, which allows for efficient and scalable production of benzodiazepines .
Analyse Des Réactions Chimiques
7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation and other substitution reactions can modify the benzodiazepine ring. Common reagents used in these reactions include molecular iodine, Lewis acids, and heteropoly acids. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to its anxiolytic and sedative properties.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects . This interaction modulates the chloride ion channel, resulting in hyperpolarization of the neuron and reduced neuronal excitability.
Comparaison Avec Des Composés Similaires
7-Chloro-2,4-diphenyl-3H-1,5-benzodiazepine can be compared with other benzodiazepines such as:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Chlordiazepoxide: Used for treating anxiety and alcohol withdrawal symptoms.
Norclobazam: Another benzodiazepine with similar pharmacological activities. The uniqueness of this compound lies in its specific chemical structure, which influences its pharmacokinetic and pharmacodynamic properties.
Propriétés
Numéro CAS |
60121-41-7 |
|---|---|
Formule moléculaire |
C21H15ClN2 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
7-chloro-2,4-diphenyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H15ClN2/c22-17-11-12-18-21(13-17)24-20(16-9-5-2-6-10-16)14-19(23-18)15-7-3-1-4-8-15/h1-13H,14H2 |
Clé InChI |
RDIAYHLGDWVVNO-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC2=C(C=C(C=C2)Cl)N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


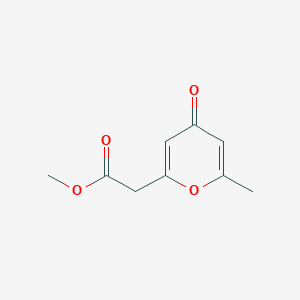
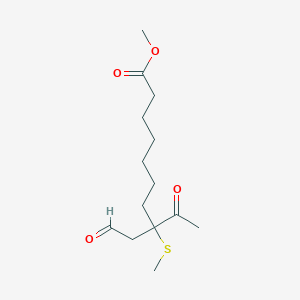
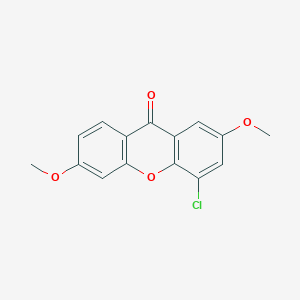
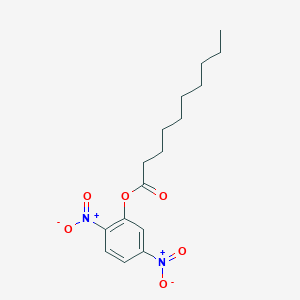
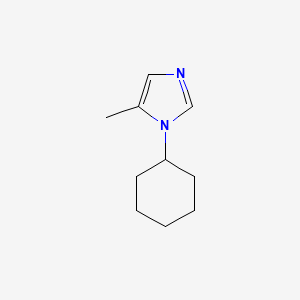
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
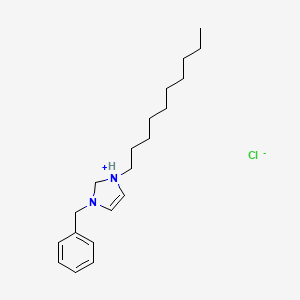

![3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14595088.png)
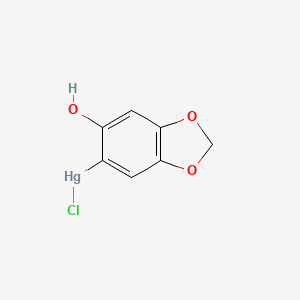
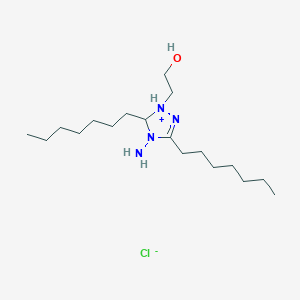
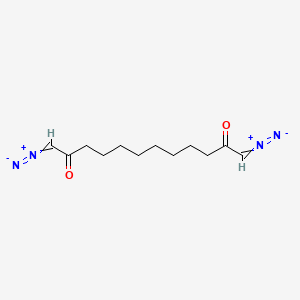
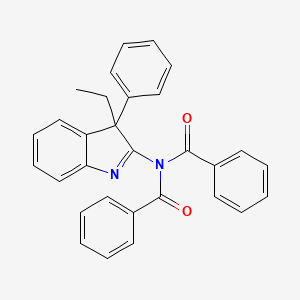
![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
